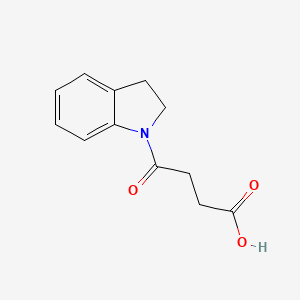

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid

描述

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(2,3-dihydroindol-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(5-6-12(15)16)13-8-7-9-3-1-2-4-10(9)13/h1-4H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNRXQYQTQVWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352628 | |

| Record name | 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105105-00-8 | |

| Record name | 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does 4-(indolin-1-yl)-4-oxobutanoic acid interact with Notum to exert its inhibitory effect?

A: 4-(indolin-1-yl)-4-oxobutanoic acid acts as an irreversible inhibitor of Notum through a two-step mechanism []. First, the catalytic serine residue of Notum, Ser-232, attacks the ester group of 4-(indolin-1-yl)-4-oxobutanoic acid, leading to a transesterification reaction. This forms a covalent adduct between the enzyme and the inhibitor. Second, the hydrolysis of this covalent adduct is highly endergonic, meaning it requires a significant amount of energy and is therefore unfavorable. This essentially locks the enzyme in an inactive state, preventing it from performing its normal function of removing palmitoleate from Wnt ligands.

Q2: What computational methods were used to investigate the inhibition mechanism of 4-(indolin-1-yl)-4-oxobutanoic acid on Notum? What were the key findings?

A: Researchers employed computational chemistry techniques, specifically the ONIOM (Our own N-layered Integrated Molecular Orbital and Molecular Mechanics) method, to study the interaction between 4-(indolin-1-yl)-4-oxobutanoic acid and Notum []. They created model systems based on the crystal structures of the enzyme-inhibitor complex. Density functional theory (DFT) calculations within the ONIOM framework were used to analyze the energetics of the transesterification and hydrolysis steps. This study confirmed the irreversible nature of the inhibition and highlighted the crucial roles of specific active-site residues in the mechanism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B1298965.png)

![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)